molecular formula C17H12ClNO3 B14987329 3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B14987329
M. Wt: 313.7 g/mol
InChI Key: GZWBYXUDSGLMIU-UHFFFAOYSA-N
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Description

3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of a 3-methylbenzoyl chloride with the oxazole ring in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a similar Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the 4-chlorophenyl group. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base, thiols in the presence of a catalyst, alkoxides in an alcoholic solvent.

Major Products Formed

    Oxidation: Oxazole derivatives with higher oxidation states.

    Reduction: Reduced forms of the oxazole compound.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    3-Methylphenyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.

    3-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and membrane permeability, which are important factors in its biological activity and therapeutic potential.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

(3-methylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-11-3-2-4-14(9-11)21-17(20)15-10-16(22-19-15)12-5-7-13(18)8-6-12/h2-10H,1H3

InChI Key

GZWBYXUDSGLMIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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